4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one
CAS No.:
Cat. No.: VC18333046
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO |
|---|---|
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 4-methyl-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one |
| Standard InChI | InChI=1S/C11H11NO/c1-6-3-2-4-7-8-5-9(8)11(13)12-10(6)7/h2-4,8-9H,5H2,1H3,(H,12,13) |
| Standard InChI Key | OCMRWWJATPVGBQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)C3CC3C(=O)N2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a bicyclic framework comprising a quinoline moiety fused to a cyclopropane ring. The quinoline system is partially saturated, with hydrogenation at the 3,4-positions, while the cyclopropane ring introduces angular strain, potentially influencing reactivity and biological interactions . The methyl group at position 4 and the ketone at position 2 are critical functional groups that modulate electronic and steric properties.
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁NO | |
| Molecular Weight | 173.21 g/mol | |
| IUPAC Name | 4-methyl-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one | |
| Canonical SMILES | CC1=C2C(=CC=C1)C3CC3C(=O)N2 | |
| Topological Polar Surface Area | 29.1 Ų |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of cyclopropaquinolines often involves palladium-catalyzed cyclization or [2+1] cycloaddition strategies. For example:
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Palladium-Catalyzed Cyclopropanation: Aryl halides react with alkenes in the presence of Pd(dba)₂ and phosphine ligands to form cyclopropane rings . In one protocol, N-(2-bromoaryl)cyclopropanecarboxamides undergo intramolecular cyclization at 130°C with Cs₂CO₃ as a base, yielding dihydroquinolone derivatives .
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Cycloaddition Reactions: Strain-driven [2+1] cyclopropanation using diazo compounds or carbenes has been reported for related systems .
Table 2: Representative Synthetic Conditions for Analogous Compounds
| Substrate | Conditions | Yield | Source |
|---|---|---|---|
| N-(2-bromoaryl)carboxamide | Pd(dba)₂, L2, Cs₂CO₃, 130°C | 95% | |
| Quinoline-2-one derivatives | CuI-catalyzed cycloaddition | 80–90% |
Reactivity and Functionalization
The cyclopropane ring’s strain renders it susceptible to ring-opening reactions, while the ketone at position 2 can undergo nucleophilic addition or reduction. For instance:
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Reduction: The ketone may be reduced to a secondary alcohol using NaBH₄ or LiAlH₄ .
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Ring-Opening: Electrophilic agents (e.g., HBr) cleave the cyclopropane ring, forming dibrominated products .
Biological Activities and Applications
Anticancer Properties
Cyclopropane-containing quinolines induce apoptosis and cell cycle arrest in cancer models:
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Analogous 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones showed IC₅₀ values of 2.5–10 μM against MCF-7 and HL-60 cell lines .
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Mechanistic studies revealed DNA damage and caspase-3 activation, indicating pro-apoptotic effects .
Table 3: Cytotoxic Activities of Selected Analogs
| Compound | Cell Line (IC₅₀) | Mechanism | Source |
|---|---|---|---|
| 2-Ethyl-3-methylidene-1-sulfonylquinolinone | HL-60: 2.5 μM | Caspase-3 activation | |
| Quinolone-cyclopropane hybrid | MCF-7: 8.3 μM | Topoisomerase IV inhibition |
Computational and Pharmacokinetic Insights
Molecular Docking Studies
Docking simulations predict strong interactions with biological targets:
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LptA Binding: The cyclopropane ring and quinoline core form hydrophobic contacts with Leu₆₇ and Val₇₀ residues .
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Topoisomerase IV Inhibition: Hydrogen bonds with Asp₄₈ and π-stacking with DNA bases are critical for activity .
ADME Properties
Predicted using QikProp (Schrödinger):
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